

5-Hydroxybenzofuran-3(2H)-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hydroxybenzofuran-3(2H)-one

Cat. No.: B101364

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of **5-Hydroxybenzofuran-3(2H)-one**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Chemical Properties

5-Hydroxybenzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds, possesses a molecular structure amenable to further functionalization. Its core properties are summarized below.

Property	Data	Reference(s)
CAS Number	19278-82-1	[1]
IUPAC Name	5-hydroxy-2,3-dihydro-1-benzofuran-3-one	[1]
Synonyms	5-hydroxy-3(2H)-benzofuranone	[1]
Molecular Formula	C ₈ H ₆ O ₃	[1]
Molecular Weight	150.13 g/mol	[1]
Appearance	Powder	[1]
Melting Point	242 °C	
Boiling Point	369.3 ± 42.0 °C (Predicted)	
Density	1.436 ± 0.06 g/cm ³ (Predicted)	
Purity	>97% (by NMR)	[1]
Storage Temperature	20°C	[1]
Hazard Codes	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]

Experimental Protocols

Synthesis of 5-Hydroxybenzofurans via Oxidative Coupling and Cyclization

A general and practical method for the synthesis of 5-hydroxybenzofurans involves the Phenyliodine(III) diacetate (PIDA)-mediated tandem oxidative coupling and cyclization of β -dicarbonyl compounds and hydroquinones.[2][3] This approach functionalizes the C(sp²)-H bond of hydroquinones directly.

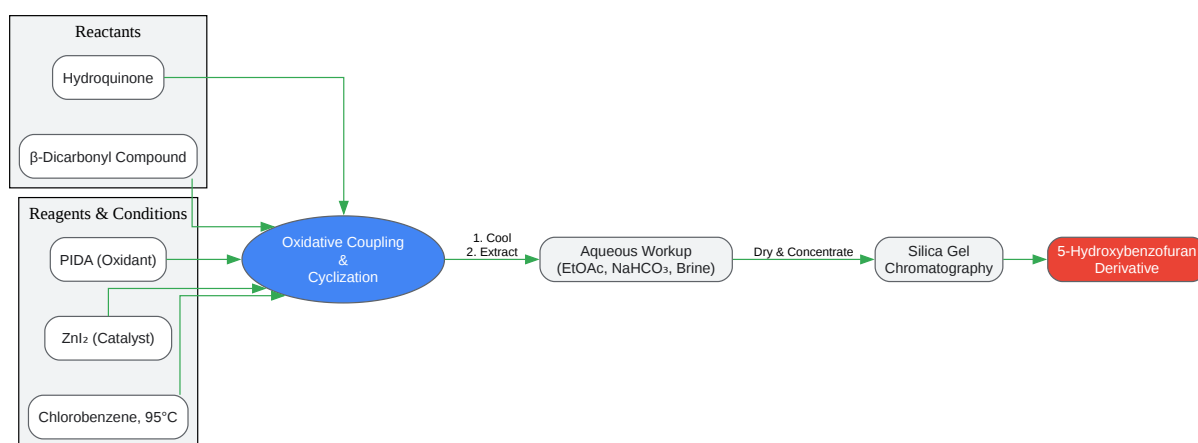
Materials:

- Hydroquinone
- β -dicarbonyl compound
- Phenyliodine(III) diacetate (PIDA)
- Zinc Iodide (ZnI_2)
- Chlorobenzene (solvent)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of hydroquinone (0.25 mmol) and the β -dicarbonyl compound (0.3 mmol) in chlorobenzene (5 mL), add PIDA (0.55 mmol) and ZnI_2 (0.1 mmol).
- Stir the reaction mixture at 95°C for approximately 6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield the 5-hydroxybenzofuran derivative.^[2]^[3]



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General workflow for the synthesis of 5-hydroxybenzofurans.

Spectral Analysis

The structural elucidation of **5-Hydroxybenzofuran-3(2H)-one** and its derivatives relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the phenolic hydroxyl group, and signals corresponding to the protons on the furanone

ring. For related 5-hydroxybenzofuran derivatives, the phenolic proton (OH) typically appears as a singlet around δ 9.3-9.5 ppm. Aromatic protons show characteristic splitting patterns in the δ 6.7-7.5 ppm region.[3]

- ^{13}C NMR: The spectrum would show signals for the carbonyl carbon (C=O) typically above δ 190 ppm, aromatic carbons in the range of δ 105-165 ppm, and aliphatic carbons of the furanone ring.[3]
- Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- Infrared (IR) Spectroscopy:
 - The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group (broad band around 3200-3500 cm^{-1}), the carbonyl (C=O) group of the lactone (around 1670–1700 cm^{-1}), and C=C stretching of the aromatic ring (around 1600 cm^{-1}).[4]
 - Protocol: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the spectrum using an FTIR spectrometer.
- Mass Spectrometry (MS):
 - Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight (150.13 for the parent compound). Fragmentation patterns can provide further structural information.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
 - Protocol: Introduce the sample into a mass spectrometer using techniques like electron ionization (EI) or electrospray ionization (ESI).

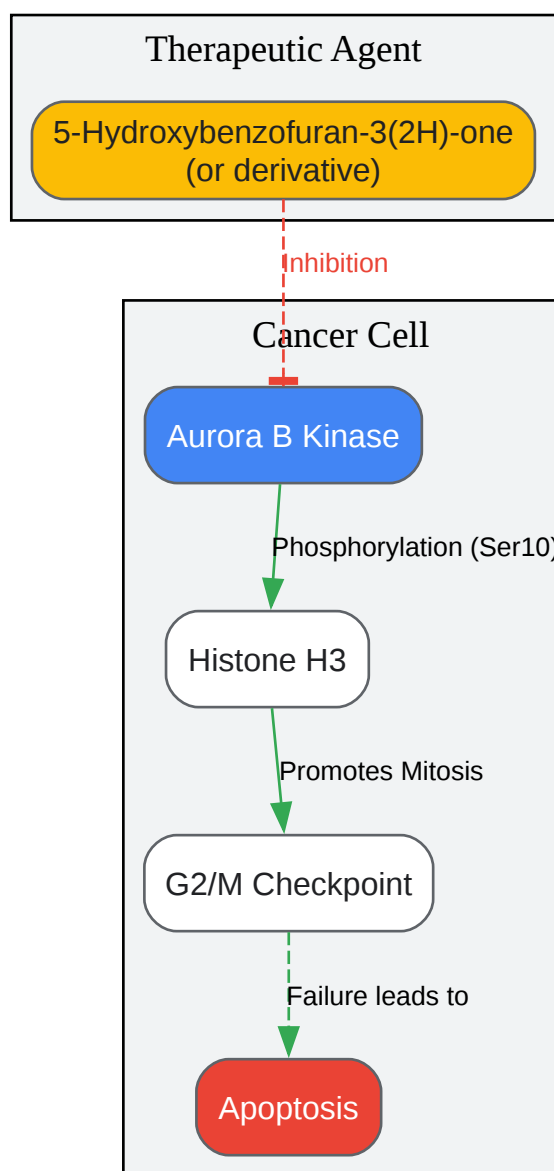
Biological Activity and Potential Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[6] While specific studies on **5-Hydroxybenzofuran-3(2H)-one** are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Anticancer Activity

Many benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7] A notable mechanism of action for some benzofuranones is the inhibition of key cell cycle regulators. For instance, the related compound (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6) was identified as a selective inhibitor of Aurora B kinase.[8]

Aurora B is a crucial serine/threonine kinase that ensures proper chromosome segregation during mitosis. Its inhibition leads to defects in cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[8] This suggests a plausible anticancer mechanism for **5-Hydroxybenzofuran-3(2H)-one** could involve targeting similar mitotic kinases.



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Potential signaling pathway involving Aurora B kinase inhibition.

Antioxidant Activity

The phenolic hydroxyl group in **5-Hydroxybenzofuran-3(2H)-one** suggests it may possess antioxidant properties by acting as a radical scavenger. The antioxidant capacity of benzofuran-2-one derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and cyclic voltammetry.[9][10] These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. Oxidative stress

is implicated in numerous neurodegenerative diseases, and benzofuran-2-ones have shown protective effects in cellular models of neurodegeneration by reducing intracellular reactive oxygen species (ROS).[11]

DPPH Radical Scavenging Assay Protocol:

- Prepare a stock solution of the test compound in methanol.
- Prepare a series of dilutions of the test compound.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 μ L of each dilution of the test compound to respective wells.
- Add 100 μ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the test compound.[9][12]

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